Hexaaquacalcium ion
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;hexahydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.6H2O/h;6*1H2/q+2;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTAVUFVWOVBHJ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH6O6-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17787-72-3 | |
| Record name | Calcium(2+), hexaaqua-, ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017787723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Structural Elucidation of the Hexaaquacalcium Ion and Its Hydration Shells
Coordination Number of Ca(H₂O)n²⁺
The coordination number (CN) of the hydrated calcium ion, which is the number of water molecules directly bonded to the central Ca²⁺ ion in the first hydration shell, has been a subject of considerable research and some debate. frontiersin.orgnih.gov It is not a fixed value but is influenced by various factors, including experimental conditions and the theoretical models used for its prediction.
Experimental Determinations of First Hydration Shell Coordination Numbers
Experimental techniques have provided a range of coordination numbers for the calcium ion in aqueous solution. Diffraction experiments, in particular, have been instrumental in these determinations. Values for the coordination number of Ca²⁺ in aqueous solution are often found to be between 6 and 8. royalsocietypublishing.org Some studies using X-ray diffraction have indicated a coordination number of 6 at room temperature. aip.org More recent combined X-ray and neutron diffraction experiments have reported values ranging from 5.9 to 6.5. aip.org
Gas-phase studies of [Ca(H₂O)n]²⁺ clusters have also offered significant insights. Infrared spectroscopy of clusters with n ranging from 4 to 69 has shown evidence of a transition in the coordination number when n is greater than or equal to 12. royalsocietypublishing.org For smaller clusters (n=6–10), a coordination number of 6 is observed. nih.gov
The following table summarizes experimentally determined coordination numbers for the calcium ion under various conditions.
| Experimental Method | Conditions | Coordination Number (CN) |
| X-ray Diffraction | Room Temperature | 6 aip.org |
| Combined X-ray and Neutron Diffraction | Ambient Conditions | 5.9 - 6.5 aip.org |
| Infrared Spectroscopy (gas phase) | n=6-10 clusters | 6 nih.gov |
| X-ray Diffraction | 1 M aqueous solution | ~8 (with high uncertainty) researchgate.net |
Computational Predictions of First Hydration Shell Coordination Numbers
Computational chemistry has become a powerful tool for investigating the structure of hydrated ions. Various theoretical methods have been employed to predict the coordination number of the Ca²⁺ ion. Ab initio molecular orbital studies suggest that it is possible to have local minima on the potential energy surface with at least nine water molecules in the first hydration shell. scribd.com However, there is still some controversy regarding the ground state structures of medium-sized clusters. frontiersin.orgnih.gov
First principles molecular dynamics simulations have shown that at 300 K, the Ca²⁺ ion is surrounded by six water molecules in the first hydration shell. aip.org Other simulations have found that the first hydration shell of Ca²⁺ can consist of 9 or 10 water molecules. researchgate.net Car-Parrinello molecular dynamics simulations indicated that Ca²⁺ ions are hydrated by 6 surrounding water molecules. researchgate.net In contrast, classical molecular dynamics or Monte Carlo simulations have yielded coordination numbers ranging from 7 to 9.3. researchgate.net
A comprehensive genetic algorithm search for the lowest-energy structures of Ca²⁺(H₂O)n clusters (for n=10-18) revealed that for n=10-12, the coordination number is consistently six. frontiersin.orgnih.gov The transition from a coordination number of six to eight begins at around n=12. frontiersin.orgnih.gov For n between 12 and 18, the number of water molecules in the first shell fluctuates between seven and eight. frontiersin.orgnih.gov
The table below presents a selection of computationally predicted coordination numbers for the calcium ion.
| Computational Method | System/Conditions | Predicted Coordination Number (CN) |
| First Principles Molecular Dynamics | 300 K | 6 aip.org |
| MD Simulation | 1.1 molal CaCl₂ solution | 9 or 10 researchgate.net |
| Car-Parrinello MD | Aqueous solution | 6 researchgate.net |
| Classical MD or Monte Carlo | Aqueous solution | 7 - 9.3 researchgate.net |
| Genetic Algorithm Search | Ca²⁺(H₂O)₁₀₋₁₂ clusters | 6 frontiersin.orgnih.gov |
| Genetic Algorithm Search | Ca²⁺(H₂O)₁₂₋₁₈ clusters | 7 - 8 (fluctuating) frontiersin.orgnih.gov |
Influence of Concentration on Coordination Environment
The concentration of the calcium salt solution can influence the coordination number of the Ca²⁺ ion. Generally, as the concentration of salt in water increases to a point where ions compete for water molecules, the ion-water coordination numbers tend to decrease. nih.gov
X-ray diffraction studies on calcium chloride solutions have shown that in a 1 M aqueous solution, the Ca²⁺ ion is surrounded by approximately eight water molecules, although this measurement has a high degree of uncertainty. researchgate.net As the concentration increases, the coordination number decreases. researchgate.net The presence of other electrolytes in the solution also affects the hydration properties of calcium ions. ugr.es For instance, the average number of hydrogen bonds per water molecule in the vicinity of the calcium ion decreases as the concentration of alkali-halide salts increases. ugr.es
Influence of Temperature and Pressure on Coordination Numbers
Temperature and pressure are critical factors that can alter the coordination environment of the hydrated calcium ion. First principles molecular dynamics simulations have demonstrated that at 300 K and 0.3 GPa, the Ca²⁺ ion has a coordination number of 6. aip.org However, at a higher temperature and pressure of 900 K and 0.9 GPa, the coordination number in the first hydration shell fluctuates between six and eight, with an average of 7.0. aip.org
Increasing temperature generally leads to a broader distribution of coordination numbers. aip.org At 300 K, a coordination number of 6 is dominant. aip.org As the temperature rises to 500 K, a coordination number of 7 becomes the most probable, and at 900 K, while 7 remains the most likely, the peak at a coordination number of 8 strengthens. aip.org
Pressure also plays a significant role. Ab initio molecular dynamics simulations of silicate (B1173343) melts show that the average coordination of calcium by oxygen increases steeply from 6.3 to 8 as pressure increases from 0 to 10 GPa at 2,000 K. nih.gov
Geometry and Symmetry of the Hydration Shell
The arrangement of water molecules in the first hydration shell of the calcium ion is not perfectly symmetrical and can adopt various geometries.
Distorted Octahedral and Pentagonal Bipyramidal Geometries
When the coordination number is six, the geometry is often described as a distorted octahedron. frontiersin.orgnih.gov This is the initial core structure observed in hydrated calcium ion clusters. frontiersin.orgnih.gov The Jahn-Teller effect, which describes the geometric distortion of non-linear molecules in degenerate electronic states, can lead to distortions from a perfect octahedral symmetry. egyankosh.ac.inlibretexts.orglibretexts.org
For a coordination number of seven, a common geometry is the pentagonal bipyramid. researchgate.netlibretexts.org In this arrangement, five water molecules are in a plane around the central ion, with two more positioned above and below this plane. wikipedia.org A distorted pentagonal bipyramidal geometry has been observed in the crystal structure of heptaaquacalcium bis[1,3,2-benzodithiazole 1,1,3,3-tetroxide(1-)]. researchgate.net This geometry is one of the three common shapes for heptacoordinate transition metal complexes. wikipedia.org
Multilayered Hydration Shells
The influence of the Ca²⁺ ion extends beyond the first coordination shell, organizing surrounding water molecules into additional, weaker layers.
There is significant experimental and theoretical evidence for the existence of a well-defined second hydration shell around the calcium ion. rsc.orguzh.ch Large-angle X-ray scattering (LAXS) studies have consistently identified this second layer of water molecules. nih.govacs.org The oxygen atoms of this second shell are found at a mean distance of approximately 4.58 Å from the central calcium ion. rsc.orgmdpi.comnih.govacs.org
While the first shell is characterized by direct Ca-O bonds, the second shell is held in place by hydrogen bonds with the water molecules of the first shell. nih.gov Some studies combining NMR-relaxation, molecular dynamics, and quantum-chemical calculations have suggested that this second hydration layer contains an average of 12 water molecules. researchgate.net
The primary evidence for outer hydration shells comes from a combination of scattering techniques, spectroscopy, and computational modeling. LAXS and Extended X-ray Absorption Fine Structure (EXAFS) studies show distinct features in the radial distribution function corresponding to the second shell. rsc.orgnih.govacs.org
Infrared spectroscopy provides direct evidence for the formation of a second shell. nih.gov Studies on gas-phase hydrated calcium clusters, Ca²⁺(H₂O)ₙ, show that for n=7, the seventh water molecule begins to form a second solvation shell rather than entering the first. nih.gov These spectroscopic results indicate the presence of outer-shell water molecules that accept hydrogen bonds from inner-shell waters. nih.gov
Computational studies using genetic algorithms to find the lowest-energy structures of Ca²⁺(H₂O)ₙ clusters (for n=10-18) not only support a second shell but also provide evidence for a nascent third hydration shell as the total number of water molecules increases. nih.govfrontiersin.org
| Hydration Shell | Primary Evidence | Key Characteristics |
| First Shell | X-ray Diffraction, EXAFS, Spectroscopy | Direct Ca-O coordination; CN = 6-8 mdpi.comnih.gov |
| Second Shell | LAXS, Infrared Spectroscopy, MD Simulations | Hydrogen-bonded to first shell; ~12 water molecules researchgate.netnih.gov; Mean Ca···O distance ~4.58 Å rsc.orgnih.gov |
| Third Shell | Computational Simulations | Weakly structured; observed in clusters with n > 12 nih.govfrontiersin.org |
The interactions between the hydration shells are mediated primarily by hydrogen bonds. nih.gov The strong positive charge of the Ca²⁺ ion polarizes the water molecules in the first hydration shell, enhancing their ability to act as hydrogen bond donors. nih.gov These inner-shell water molecules orient their hydrogen atoms outwards, forming hydrogen bonds with the oxygen atoms of water molecules in the second shell. osti.govuzh.ch
As the number of water molecules in the cluster increases, the interaction between water molecules in the different shells becomes stronger. nih.gov Infrared spectroscopy has identified distinct vibrational signatures for inner-shell water molecules that donate one (single donor) or two (double donor) hydrogen bonds to the second shell, confirming the nature of this inter-shell linkage. nih.gov
Calcium-Oxygen (Ca-O) Radial Distribution Functions and Distances
The structure of the hydrated calcium ion is quantitatively described by the radial distribution function, g(r), which gives the probability of finding an atom at a certain distance from a central atom. Experimental methods like LAXS and EXAFS are used to determine these functions and derive the key interatomic distances. nih.gov
The first peak in the Ca-O radial distribution function corresponds to the water molecules in the first hydration shell. osti.govuzh.ch The mean Ca-O bond distance for the eight-coordinate ion in aqueous solution is consistently found to be 2.46 Å. rsc.orgnih.govacs.org This distance is sensitive to the coordination number, generally decreasing as the CN gets smaller. mdpi.com A second, broader peak in the radial distribution function appears at a mean distance of 4.58 Å, which represents the Ca···O distance to the oxygen atoms of the second hydration shell. mdpi.comnih.govacs.org
| Interaction | Coordination Number (CN) | Mean Distance (Å) | Method | Source(s) |
| Ca-O (1st Shell) | 6 | 2.324 | Solid State | mdpi.com |
| Ca-O (1st Shell) | 7 | 2.401 | Solid State | mdpi.com |
| Ca-O (1st Shell) | 8 | 2.46 | LAXS / EXAFS | rsc.orgnih.govacs.org |
| Ca-O (1st Shell) | 8 | 2.476 | Solid State | rsc.orgmdpi.com |
| Ca···O (2nd Shell) | - | 4.58 | LAXS | rsc.orgmdpi.comnih.govacs.org |
Analysis of First Shell Ca-O Distances
The distance between the central calcium ion (Ca²⁺) and the oxygen atoms of the directly coordinated water molecules in the first hydration shell is a critical parameter for defining the structure of the hydrated ion. This Ca-O distance has been the subject of numerous investigations employing a range of techniques, including X-ray diffraction (XRD), neutron diffraction (ND), Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, and molecular dynamics (MD) simulations. researchgate.netmdpi.com
The reported Ca-O bond distances show some variation depending on the methodology and the conditions of the study, such as concentration and the presence of different anions. researchgate.net Experimental results have placed the average Ca-O distance in a CaCl₂ solution in the range of 2.39 to 2.46 Å. mdpi.com For instance, a combined EXAFS and large-angle X-ray scattering (LAXS) study determined a mean Ca-O bond distance of 2.46 Å. nih.govacs.org Another study using X-ray scattering reported a Ca-O distance of 2.41–2.43 Å. mdpi.com In the solid state, the mean Ca-O bond distance for the hexaaquacalcium ion is found to be 2.324 Å. mdpi.com
Theoretical studies have also provided valuable insights. For example, the average distance between Ca²⁺ and the oxygen atoms of the first hydration shell water molecules in hydrated calcium ion clusters has been shown to vary from 2.38 to 2.521 Å in molecular dynamics simulations. frontiersin.orgnih.gov
The coordination number (CN) of the calcium ion, which is the number of water molecules in the first hydration shell, is closely related to the Ca-O distance. While the term "hexaaquacalcium" implies a coordination number of six, studies have shown that it can range from 6 to 10. researchgate.netfigshare.com However, a strong correlation exists between the Ca-O bond distance and the coordination number, with longer distances generally corresponding to higher coordination numbers. mdpi.com For instance, the mean Ca-O distance for an eight-coordinate hydrated calcium ion is approximately 2.46-2.476 Å, which is significantly longer than the distances observed for six- and seven-coordinate species. mdpi.comrsc.org
Table 1: Experimental and Theoretical Ca-O Distances in the First Hydration Shell of the this compound
| Method | Ca-O Distance (Å) | Coordination Number | Reference |
|---|---|---|---|
| EXAFS & LAXS | 2.46 | 8 | nih.govacs.org |
| X-ray Scattering | 2.41–2.43 | 6.2–6.7 | mdpi.com |
| Solid State (Crystal) | 2.324 | 6 | mdpi.com |
| Molecular Dynamics | 2.38–2.521 | 6-8 | frontiersin.orgnih.gov |
| Neutron Diffraction | 2.44 | ~7 | researchgate.net |
| X-ray Diffraction | 2.4 | 6.5-8.0 | aip.org |
Spatial Distribution Functions of Water around Ca²⁺
The spatial distribution of water molecules around the central Ca²⁺ ion provides a more detailed picture of the hydration structure beyond just the first shell. This is often characterized using radial distribution functions (RDFs) and spatial distribution functions (SDFs), which are typically derived from molecular dynamics simulations and can be compared with experimental data from techniques like neutron and X-ray diffraction. aip.orgaip.org
The Ca-O radial distribution function typically shows a sharp, well-defined first peak corresponding to the first hydration shell. acs.org Beyond this first peak, a distinct minimum is observed, followed by a broader second peak, which represents the second hydration shell. mdpi.com Large-angle X-ray scattering (LAXS) studies have identified a second coordination sphere with a mean Ca···O(II) distance of approximately 4.58 Å. nih.govacs.orgrsc.org This indicates a structured arrangement of water molecules extending beyond the immediate vicinity of the ion.
Molecular dynamics simulations have been instrumental in visualizing the three-dimensional arrangement of water molecules. These simulations show that the water molecules in the first hydration shell are not static but exchange with water molecules from the bulk solution. The rate of this exchange is on the order of picoseconds for Ca²⁺. rochester.edu
The orientation of the water molecules in the hydration shells is also an important aspect of the spatial distribution. The strong electrostatic field of the Ca²⁺ ion influences the orientation of the water dipoles in the first hydration shell. uzh.ch
The spatial arrangement can be influenced by factors such as the concentration of the solution and the presence of counter-ions. aip.org For instance, in concentrated solutions, ion pairing can occur, which alters the hydration structure around the calcium ion. researchgate.netaip.org
Computational and Theoretical Investigations of Ca H₂o ₆²⁺
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a cornerstone in the study of the hydrated calcium ion, offering a molecular-level view that complements experimental data. Various MD techniques have been employed to unravel the complexities of its hydration shells and energetic properties.
Ab initio molecular dynamics (AIMD) simulations, which derive forces directly from electronic structure calculations, provide a highly accurate description of the [Ca(H₂O)₆]²⁺ complex. These simulations are crucial for understanding systems where electronic polarization and charge transfer are significant. AIMD studies have been instrumental in characterizing the hydration structure of the Ca²⁺ ion. Research has shown that the hydration shell of Ca²⁺ is flexible, accommodating various coordination numbers ranging from six to eight. osti.gov
AIMD simulations have revealed that in a neutral solution, the average number of water molecules bound to Ca²⁺ is approximately 7.22, which aligns well with experimental values of 6 to 8. osti.gov The simulations show dynamic interchanges between six-, seven-, and eight-coordinate geometries, indicating that these states are close in energy. osti.gov The first peak in the calcium-oxygen radial distribution function from AIMD simulations is located at approximately 2.43 Å, which is in good agreement with experimental measurements. osti.gov Furthermore, AIMD has been used to probe the dynamics of water exchange around the calcium ion and the process of ion pairing with anions like chloride. semanticscholar.orgresearchgate.net These simulations serve as a benchmark for developing and validating less computationally expensive classical force fields. aip.org
Table 1: Key Findings from AIMD Simulations of Aqueous Ca²⁺
| Parameter | Finding | Source(s) |
|---|---|---|
| Coordination Number (CN) | Flexible, ranging from 6 to 8; average of ~7.22 in neutral solution. | osti.govosti.gov |
| Ca-O Distance (First Shell) | Approximately 2.43 Å. | osti.gov |
| Hydration Shell Dynamics | Dynamic interchange between 6-, 7-, and 8-coordinate states. | osti.gov |
| Application | Benchmarking for classical force fields; studying ion pairing. | semanticscholar.orgresearchgate.netaip.org |
Car-Parrinello molecular dynamics (CP-MD) is a specific formulation of AIMD that has been extensively applied to study the hydrated calcium ion. wikipedia.org In CP-MD simulations of Ca²⁺ in a periodic box with 54 water molecules, the first hydration shell was found to contain six water molecules in an octahedral arrangement. uzh.chresearchgate.netscispace.com These simulations also revealed that the average dipole moment of water molecules in the first hydration shell is increased by about 0.4 Debye compared to bulk water, highlighting the strong polarizing effect of the Ca²⁺ ion. uzh.chscispace.com
CP-MD studies have also investigated the stability of small [Ca(H₂O)n]²⁺ clusters, finding that stable, highly symmetric structures can be formed with up to eight water molecules. uzh.chscispace.com The structural properties, such as radial distribution functions and coordination numbers, derived from CP-MD simulations of CaCl₂ aqueous solutions, show that the first-shell Ca-O peak is at 2.39 Å with a coordination number of six. researchgate.net These simulations also provided evidence for the stability of both contact and solvent-separated ion pairs between Ca²⁺ and Cl⁻. researchgate.net
Table 2: Results from CP-MD Simulations of Aqueous Ca²⁺
| Property | Observation | Source(s) |
|---|---|---|
| First Shell Coordination | 6 water molecules (octahedral). | uzh.chresearchgate.netresearchgate.net |
| First Shell Ca-O Distance | 2.39 Å. | researchgate.net |
| Water Molecule Dipole Moment | Increased by ~0.4 Debye in the first hydration shell. | uzh.chscispace.com |
| Cluster Stability | Stable clusters up to [Ca(H₂O)₈]²⁺. | uzh.chscispace.com |
| Ion Pairing (in CaCl₂) | Supports stability of contact and solvent-separated ion pairs. | researchgate.net |
Classical molecular dynamics simulations rely on empirical force fields to describe the interactions between atoms, offering a computationally efficient way to study large systems over long timescales. nih.govresearchgate.net However, standard non-polarizable force fields, such as AMBER and CHARMM, have shown significant limitations in accurately modeling Ca²⁺ interactions. nih.gov These force fields often lead to artificial clustering of Ca²⁺ with anions and an overestimation of its binding to negatively charged groups, such as the phosphate (B84403) groups in DNA. nih.gov This can result in qualitatively incorrect outcomes, for instance, predicting a strong attraction between DNA molecules mediated by Ca²⁺ when repulsion is observed experimentally. nih.gov
These inaccuracies are largely attributed to the inability of fixed-charge models to account for electronic polarization effects. aip.orgnih.gov The strong electric field of the divalent Ca²⁺ ion polarizes the surrounding water molecules, an effect not captured by standard force fields. nih.gov This leads to an underestimation of the stability of the hydrated ion and an over-propensity for direct ion pairing. aip.org Consequently, there has been a significant effort to develop more accurate force fields for calcium systems.
To address the shortcomings of classical force fields, significant research has focused on developing, benchmarking, and parameterizing more accurate models for Ca²⁺. One successful approach involves scaling the ionic charges to implicitly account for electronic polarization. semanticscholar.orgresearchgate.netaip.org By reducing the charge on Ca²⁺ (e.g., by a factor of 0.75), and adjusting the Lennard-Jones parameters, models can better reproduce experimental data and results from AIMD simulations. aip.org This charge-scaling approach has been shown to improve the description of ion hydration and pairing in aqueous calcium chloride solutions. semanticscholar.orgresearchgate.netaip.org
Another strategy involves creating custom models of a hydrated Ca²⁺ ion, such as a [Ca²⁺(H₂O)₇] complex, where the properties of the first-shell water molecules are modified to account for polarization. nih.gov For instance, increasing the dipole moment of these water molecules brings simulation results, like osmotic pressure and DNA-DNA interaction energies, into quantitative agreement with experiments. nih.gov The development of polarizable force fields, such as the Drude model, also represents a significant advancement, offering a more explicit and accurate description of electrostatic interactions. aip.org These models are benchmarked against extensive quantum mechanics datasets of Ca²⁺-dipeptide interaction energies to ensure their transferability to complex biological environments. aip.org
Table 3: Approaches in Ca²⁺ Force Field Development
| Approach | Description | Key Outcome | Source(s) |
|---|---|---|---|
| Charge Scaling | Reduces the formal charge of the ion (e.g., to +1.5e) and refines Lennard-Jones parameters. | Improved agreement with AIMD free energy profiles and experimental data for ion pairing. | semanticscholar.orgresearchgate.netaip.org |
| Custom Hydrated Ion Model | Treats Ca²⁺ and its first hydration shell as a single complex with modified water properties (e.g., increased dipole moment). | Correctly reproduces osmotic pressures and interaction free energies in biological systems. | nih.gov |
| Polarizable Force Fields (e.g., Drude) | Explicitly includes atomic polarizability to better model electrostatic interactions. | Superior performance in reproducing quantum mechanical interaction energies, especially after parameter optimization. | aip.org |
| Reactive Force Fields (ReaxFF) | Allows for the modeling of chemical reactions and speciation in aqueous-calcium carbonate systems. | Enables simulation of dynamic processes like the conversion of carbonate to bicarbonate and carbonic acid. | rsc.org |
Equilibrium MD simulations are used to study the thermodynamic and structural properties of the [Ca(H₂O)₆]²⁺ ion in its stable state. These simulations provide insights into average coordination numbers, radial distribution functions, and the energetics of the hydration shell. For example, simulations can be run until the system reaches a stable temperature and pressure, after which data is collected to describe the equilibrium behavior of the hydrated ion. uzh.ch
Non-equilibrium MD simulations, while not as commonly detailed for this specific ion in the provided context, are powerful techniques for studying dynamic processes. They could be used, for example, to investigate the kinetics of water exchange between the first and second hydration shells or to simulate the response of the hydrated ion to an external electric field. The development of custom hydrated ion models is often validated by simulating phenomena like osmosis and electrophoresis, which are inherently non-equilibrium processes, to match experimental data. researchgate.net
The development of machine learning potentials (MLPs) represents a cutting-edge approach that bridges the accuracy of quantum mechanics with the efficiency of classical potentials. northwestern.eduosti.gov MLPs are trained on large datasets of energies and forces generated from ab initio calculations, allowing them to learn and reproduce the potential energy surface with high fidelity. stackexchange.comacs.org
For calcium ions in aqueous solutions, deep learning potentials have been successfully employed to study solvation structures and ion dynamics. arxiv.org MD simulations using these potentials can achieve accuracy comparable to AIMD but over much longer timescales (nanoseconds vs. picoseconds). arxiv.org This allows for the calculation of dynamic properties like self-diffusivity of ions and water molecules, which show good agreement with experimental measurements. arxiv.org These advanced simulations have confirmed the coexistence of multiple metastable solvation structures around the Ca²⁺ ion and have been used to elucidate the complex dynamics of ion pairing and solvent exchange. arxiv.org
Quantum Chemical Calculations
Quantum chemical calculations are essential for accurately describing the electronic structure and bonding within the hexaaquacalcium complex. These methods can predict geometries, binding energies, and spectroscopic properties, offering deep insights into the nature of the calcium-water interaction.
Density Functional Theory (DFT) has become a widely used method for studying hydrated metal ions due to its favorable balance of computational cost and accuracy. nih.govnih.gov DFT studies have been instrumental in determining the structure and stability of hydrated calcium ion clusters. Research has shown that for the [Ca(H₂O)ₙ]²⁺ clusters, the first hydration shell is fully occupied by six water molecules, forming the stable hexaaquacalcium ion core. nih.gov
Various DFT functionals have been employed to model this system. Studies have used the BLYP functional with the 6-311+G(d,p) basis set to extensively search for the low-lying energy structures of hydrated calcium clusters. nih.gov Other investigations have compared functionals like BLYP and the hybrid functional B3LYP, often including dispersion corrections (e.g., B3LYP-D3), to better describe the non-covalent interactions inherent in the complex. uni-saarland.de The inclusion of dispersion corrections has been found to yield better geometric parameters when compared to higher-level calculations. uni-saarland.de The primary interaction mechanism identified in these studies is the charge transfer from the lone pair orbitals of the oxygen atoms in the water ligands to the empty orbitals of the Ca²⁺ ion. uni-saarland.de
To achieve higher accuracy and to benchmark DFT results, more computationally intensive post-Hartree-Fock methods are often employed. pnnl.gov These methods explicitly account for electron correlation, which is neglected in the Hartree-Fock approximation and approximated in DFT. chemrxiv.org Møller–Plesset perturbation theory, particularly at the second order (MP2), and the "gold standard" Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are prominent examples. researchgate.netfrontiersin.org
For Ca(II) complexes, CCSD(T) calculations extrapolated to the complete basis set (CBS) limit are considered to provide benchmark-quality data for binding energies and geometries. nih.gov Such high-level calculations serve as a reference against which the performance of various DFT functionals can be judged. nih.gov MP2 calculations have also been used as a reliable, albeit less costly, alternative to CCSD(T) for hydrogen-bonded systems like hydrated ions, providing accurate geometric descriptions when paired with large basis sets such as 6-311++G(2d,2p). uni-saarland.de
The accuracy of any quantum chemical calculation is critically dependent on the choice of the functional and the basis set. A systematic study assessing various combinations for a set of Ca(II) complexes, including aquated forms, provided clear insights into their performance. nih.gov The study used CCSD(T)/CBS binding energies as a benchmark.
Four common density functionals were tested:
PW91 (Perdew-Wang 91)
PBE (Perdew-Burke-Ernzerhof)
B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
TPSS (Tao-Perdew-Staroverov-Scuseria)
These were paired with several Pople-type basis sets of increasing size and complexity:
6-31G(d)
6-31+G(d)
6-31+G(2d,p)
6-311+G(d)
The findings indicated that the hybrid functional B3LYP consistently provided the results in closest agreement with the CCSD(T) benchmark data. nih.gov The optimal performance was achieved when B3LYP was used in conjunction with either the polarized double-zeta 6-31+G(2d,p) or the triple-zeta 6-311+G(d) basis sets. nih.gov Another study focusing on cluster geometries found that the B3LYP-D3/6-311+G(d,p) level of theory produced results most similar to those from high-level MP2/6-311++G(2d,2p) calculations. uni-saarland.de These results underscore the importance of selecting an appropriate combination of functional and basis set to achieve reliable predictions for calcium hydration.
| Functional | Basis Set | Relative Performance | Key Finding |
|---|---|---|---|
| B3LYP | 6-31+G(2d,p) | Excellent | Yields binding energies closest to benchmark data. |
| B3LYP | 6-311+G(d) | Excellent | Provides a similarly high level of accuracy for binding energies. |
| B3LYP-D3 | 6-311+G(d,p) | Excellent | Provides geometries in best agreement with MP2 results. |
| PW91 | Various Pople Sets | Fair | Generally larger deviations from benchmark than B3LYP. |
| PBE | Various Pople Sets | Fair | Performance is comparable to other GGA functionals like PW91. |
| TPSS | Various Pople Sets | Good | Performs better than GGA functionals but is generally outperformed by B3LYP. |
While explicit inclusion of water molecules provides a detailed picture of the immediate hydration shells, modeling the bulk solvent effect is computationally prohibitive. Continuum solvation models offer an efficient alternative by representing the solvent as a continuous medium with a specific dielectric constant. The solute is placed within a cavity in this continuum, and the electrostatic interaction between the solute and the polarized dielectric is calculated.
Two widely used approaches are the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). In these methods, the molecular cavity is constructed from a union of atom-centered spheres, and the solvent's reaction field is represented by a set of apparent charges on the cavity surface. These models have been applied in conjunction with DFT to study the hydration characteristics of Ca²⁺, providing insights into the energetics of solvation beyond the first shell. While powerful, it is recognized that the accuracy of these models can be limited as they neglect specific hydrogen bonding and the detailed molecular structure of the solvent.
Free Energy Landscapes and Reaction Coordinates
Understanding the dynamics of processes like ligand exchange or conformational changes requires moving beyond static structures to explore the system's free energy landscape. This landscape maps the free energy of the system as a function of one or more specific geometric parameters, known as reaction coordinates.
Calculating the free energy profile along a reaction coordinate, known as the Potential of Mean Force (PMF), is challenging because molecular simulations tend to sample low-energy regions preferentially, rarely visiting the high-energy transition states. researchgate.net Enhanced sampling techniques like Umbrella Sampling (US) are designed to overcome this limitation.
In the Umbrella Sampling methodology, the reaction coordinate is divided into a series of overlapping "windows." researchgate.net Within each window, a biasing potential (often harmonic) is applied to constrain the simulation to that specific region of the reaction coordinate. By running separate simulations in each window, the system is forced to sample both low- and high-energy configurations along the entire path. The data from all windows are then combined, typically using the Weighted Histogram Analysis Method (WHAM), to remove the effects of the biasing potentials and construct the unbiased free energy profile, or PMF. researchgate.net This PMF reveals the free energy barriers and minima associated with the process, such as the energy required for a water molecule to dissociate from the this compound.
Free Energy Profiles for Coordination Changes
The coordination number of the calcium ion in aqueous solution is a subject of considerable theoretical and experimental interest. While a coordination number of six is frequently observed, the flexibility of Ca²⁺ allows for dynamic exchange and the possibility of other coordination states. Computational studies focusing on the free energy profiles of these coordination changes provide insight into the stability and dynamics of the this compound.
Studies combining experimental data with theoretical calculations have been employed to determine the sequential enthalpies, free energies, and entropies for the hydration of Ca²⁺. acs.org For the reaction M(H₂O)n-1²⁺ + H₂O = M(H₂O)n²⁺, it has been found that the first six water molecules typically enter the inner hydration shell for calcium. acs.org The addition of a seventh water molecule marks a significant change, as it begins to occupy the second, outer shell. acs.org This transition is reflected in the thermodynamic data, particularly in a notable change in the sequential entropy (ΔSₙ₋₁,ₙ) when moving from the sixth to the seventh water molecule. acs.org
High-level quantum calculations indicate a delicate balance in the coordination environment. For cationic calcium-water complexes, while five water molecules readily attach to the calcium ion, the sixth can be found in the second shell. rsc.orgrsc.org The hexa-coordinated structure is often restored upon the addition of a seventh water molecule. rsc.orgrsc.org The free energy difference between a complex with five water molecules in the first shell and one in the second (Ca(H₂O)₅@H₂O⁺) and the fully hexa-coordinated complex (Ca(H₂O)₆⁺) can be less than 1 kcal/mol after correcting for zero-point energy (ZPE). rsc.org This small energy difference highlights the dynamic nature of the hydration shell.
Collision-induced dissociation (CID) experiments, supported by theoretical modeling, have been used to determine the sequential binding energies for the loss of a single water molecule from Ca²⁺(H₂O)ₓ complexes. researchgate.net The findings show that the binding energies decrease monotonically as the number of water molecules increases from five to seven. researchgate.net However, the energies plateau for the seventh, eighth, and ninth water molecules, which suggests that after the first six water molecules have filled the inner shell, subsequent molecules bind to this primary shell via hydrogen bonds with similar binding motifs. researchgate.net
The following table summarizes representative sequential binding energies for the loss of one water molecule from hydrated calcium ion clusters.
| Reaction | Binding Energy (0 K, kcal/mol) | Binding Energy (298 K, kcal/mol) |
| Ca²⁺(H₂O)₅ → Ca²⁺(H₂O)₄ + H₂O | 33.2 ± 1.4 | 31.3 ± 1.4 |
| Ca²⁺(H₂O)₆ → Ca²⁺(H₂O)₅ + H₂O | 29.5 ± 0.9 | 27.6 ± 0.9 |
| Ca²⁺(H₂O)₇ → Ca²⁺(H₂O)₆ + H₂O | 24.9 ± 0.8 | 23.0 ± 0.8 |
| Ca²⁺(H₂O)₈ → Ca²⁺(H₂O)₇ + H₂O | 23.8 ± 1.4 | 21.9 ± 1.4 |
| Ca²⁺(H₂O)₉ → Ca²⁺(H₂O)₈ + H₂O | 24.2 ± 1.5 | 22.3 ± 1.5 |
Data adapted from collision-induced dissociation studies. researchgate.net
Theoretical Descriptions of Polarization and Solvation Effects
Accurately modeling the interaction between the Ca²⁺ ion and its surrounding water ligands requires a sophisticated treatment of electronic polarization and solvation. Standard fixed-charge force fields in molecular dynamics simulations often overestimate the interactions involving divalent cations, leading to artifacts such as excessive binding to biomolecular groups. chemrxiv.orgnih.gov To address this, various theoretical approaches have been developed to incorporate electronic polarization effects either implicitly or explicitly. chemrxiv.org
Implicit and Explicit Treatment of Electronic Polarization
The treatment of electronic polarization is crucial for accurately simulating the behavior of ions in solution. Two primary strategies exist: explicit and implicit methods. chemrxiv.org
Explicit polarization is incorporated through the use of polarizable force fields, such as the Drude force field or AMOEBA. chemrxiv.orgnih.gov These models introduce additional degrees of freedom, like induced dipoles or charged auxiliary particles, to allow the electron distribution of atoms and molecules to respond to the local electric field. chemrxiv.org This approach offers a more physically realistic representation of the system. For instance, studies comparing the binding energy of Ca²⁺ in biological motifs like calmodulin EF-hands show that polarizable models like the Drude force field provide results in much better agreement with high-level quantum mechanics calculations than non-polarizable, additive force fields. nih.gov The latter can overestimate binding energies by as much as 83 to 115 kcal/mol. nih.gov
Charge Rescaling Approaches
A prominent and computationally efficient method for implicitly including electronic polarization is the charge rescaling or Electronic Continuum Correction (ECC) approach. aip.orgchemrxiv.org The physical basis for this method lies in the discrepancy between the dielectric constant of non-polarizable water models at high frequencies (which is 1) and the actual experimental value for water (approximately 1.78). ucm.es To correct for the missing electronic screening, the ECC method scales the formal charges of ions by a factor related to the inverse of the electronic part of the dielectric constant. cas.cz A commonly used scaling factor is approximately 0.75. aip.orgcas.cz
This scaling effectively reduces the electrostatic interactions, mitigating the overbinding artifacts common in fixed-charge force fields for divalent cations like Ca²⁺. aip.org For example, applying ECC to simulations of calmodulin with a standard CHARMM36 force field drastically reduces the artificial binding of Ca²⁺ to carboxylate groups. aip.org This approach has been shown to significantly improve the description of ion pairing, diffusion, and viscosity in electrolyte solutions. aip.org The ECC strategy has been successfully applied to develop more accurate force fields for a range of biologically relevant ions, including Ca²⁺, for use in large-scale molecular dynamics simulations. chemrxiv.orgnih.gov By scaling the charge of Ca²⁺ to +1.5 e, simulations can achieve coordination numbers around six, in better agreement with experimental observations. cas.cz
Solvated Electron Precursors in Neutral Calcium-Water Complexes
Computational studies of neutral and singly-charged calcium-water clusters, Ca(H₂O)ₙ⁰,⁺, reveal a fascinating electronic phenomenon where the valence electrons of the calcium atom are displaced from its atomic orbitals to the periphery of the complex. rsc.orgrsc.org These displaced electrons form diffuse, outer orbitals, creating species known as solvated electron precursors (SEPs). rsc.orgrsc.org
In these complexes, the Ca²⁺ core is solvated by water molecules, while its one or two valence electrons occupy delocalized orbitals. rsc.org For example, in the ground state of Ca(H₂O)₆⁺, one electron is pushed to a diffuse s-type peripheral orbital. rsc.orgrsc.org This electron can be promoted to higher-energy hydrogenic-type orbitals (p, d, f, etc.) in the excited states of the complex. rsc.org The formation of SEPs is a gradual process that increases with the number of solvating water molecules. rsc.orgrsc.org
The study of these precursors is important for understanding the initial stages of electron solvation, a fundamental process in radiation chemistry and electron transfer reactions. acs.orgwikipedia.org The stability and electronic structure of these calcium-water SEPs are investigated using high-level quantum calculations, which are essential for characterizing their unique properties. rsc.orgrsc.org
Advanced Spectroscopic and Diffraction Techniques for Characterization
X-ray Diffraction (XRD) and Large-Angle X-ray Scattering (LAXS)
X-ray scattering techniques are powerful tools for determining the structure of ions in solution. When X-rays pass through an aqueous solution containing calcium ions, they are scattered by the electrons of the atoms. The resulting interference pattern provides information about the average atomic arrangement. Large-Angle X-ray Scattering (LAXS) is particularly suited for studying the structure of liquids and amorphous materials, offering detailed insights into the hydration sphere of ions.
The raw data from LAXS experiments are used to calculate the Radial Distribution Function (RDF), which describes the probability of finding an atom at a certain distance from a central atom. For the hexaaquacalcium ion, the RDF reveals distinct peaks corresponding to specific interatomic distances.
Analysis of LAXS data for aqueous calcium halide solutions has consistently identified the primary hydration shell. Research has determined a well-defined peak for the Calcium-Oxygen (Ca-O) interaction of the first hydration sphere. The mean Ca-O bond distance was found to be 2.46(1) Å. acs.orgnih.gov This distance is a critical parameter for defining the size and structure of the hydrated ion.
Beyond the first coordination sphere, LAXS studies have also provided evidence for a more structured arrangement of water molecules in a second hydration shell. The RDF analysis shows a broader peak corresponding to the distance between the central calcium ion and the oxygen atoms of the water molecules in the second shell (Ca···OII). This distance has been measured at a mean of 4.58(5) Å. acs.orgnih.gov The presence of this peak indicates that the first shell of water molecules imposes a degree of order on the surrounding solvent molecules.
| Interaction | Mean Distance (Å) | Technique |
|---|---|---|
| Ca-O (First Hydration Shell) | 2.46(1) | LAXS |
| Ca···OII (Second Hydration Shell) | 4.58(5) | LAXS |
This table summarizes key interatomic distances for the hydrated calcium ion as determined by Large-Angle X-ray Scattering (LAXS). The values represent the average distances to oxygen atoms in the first and second hydration shells.
Neutron diffraction is another powerful technique for structural analysis. Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei. This property makes neutron diffraction particularly sensitive to the positions of lighter elements like hydrogen.
The technique of Neutron Diffraction with Isotopic Substitution (NDIS) offers enhanced resolution. osti.gov It involves performing separate diffraction experiments on samples that are identical in every way except for the isotopic composition of one element. For studying the hydration of the calcium ion, substituting hydrogen (¹H) with its isotope deuterium (B1214612) (²H or D) is common. osti.gov Because ¹H and ²H have significantly different neutron scattering lengths, the difference between the two diffraction patterns allows for the isolation of correlations involving the hydrogen/deuterium atoms. osti.gov
This method has been demonstrated as a powerful tool for resolving the complex structure of ionic solutions, providing direct information on the atomic structure. osti.gov By analyzing the differences in scattering, NDIS can determine not only the Ca-O distance but also the Ca-H (or Ca-D) distance. This allows for the calculation of the tilt angle of the water molecules coordinated to the calcium ion, providing a more complete three-dimensional picture of the hydration shell. rsc.org While specific data for Ca-NDIS is complex due to overlapping signals, the technique is invaluable for validating and refining molecular dynamics simulation models of ion hydration. osti.gov
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local geometric and electronic structure around a specific absorbing atom. By tuning the X-ray energy to the absorption edge of calcium (the K-edge), one can selectively probe the environment of the Ca²⁺ ion. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
The EXAFS region refers to the oscillatory structure in the X-ray absorption coefficient at energies well above the absorption edge. These oscillations arise from the interference between the outgoing photoelectron wave from the absorbing atom (calcium) and the waves backscattered by neighboring atoms (the oxygen atoms of the water molecules).
Analysis of the EXAFS spectrum provides precise information about the local environment of the calcium ion. It can determine the average distance to neighboring atoms, the coordination number, and a measure of the static and thermal disorder (the Debye-Waller factor). Studies on the hydrated calcium ion using EXAFS have shown a broad and asymmetric distribution of Ca-O bond distances. acs.orgnih.gov The centroid of this distribution is at 2.46(2) Å, which is in excellent agreement with LAXS results. acs.orgnih.gov More recent studies have reported a slightly shorter distance of 2.43 ± 0.01 Å with a coordination number of approximately 7. nih.gov
The combined results from EXAFS and LAXS are consistent with a root-mean-square displacement from the mean Ca-O distance of 0.09(2) Å at room temperature, quantifying the degree of thermal motion and structural disorder within the first hydration shell. acs.orgnih.gov
| Parameter | Value | Technique |
|---|---|---|
| Mean Ca-O Bond Distance | 2.46(2) Å | EXAFS |
| Mean Ca-O Bond Distance | 2.43(1) Å | EXAFS |
| Root-Mean-Square Displacement (Ca-O) | 0.09(2) Å | EXAFS/LAXS |
This table presents structural parameters for the first hydration shell of the calcium ion derived from EXAFS analysis. It includes mean bond distances from different studies and the measure of structural disorder.
The XANES region, which comprises the features at and near the absorption edge, is highly sensitive to the coordination geometry and the electronic state of the absorbing atom. nih.gov The shape and position of the XANES features are influenced by multiple scattering of the photoelectron among the neighboring atoms. This makes XANES a powerful fingerprint for the local coordination environment.
For the this compound, the XANES spectrum is characteristic of a specific coordination geometry. By comparing the experimental spectrum with theoretical spectra calculated for different coordination geometries (e.g., octahedral, cubic), it is possible to infer the most probable structure. XANES analysis has been used to probe the first coordination shell of calcium, confirming that it is composed of oxygen atoms and can distinguish between different coordination symmetries, such as a distorted orthorhombic symmetry versus a more regular octahedral or octahydrated structure. nih.gov The technique is particularly valuable when the EXAFS signal is limited, as it provides crucial information on the geometry of the nearest-neighbor atoms. nih.gov
The interpretation of experimental XAS data, particularly in the complex XANES region, often relies on theoretical calculations. nih.gov Time-Dependent Density Functional Theory (TD-DFT) has emerged as a robust computational method for simulating X-ray absorption spectra. sissa.it
TD-DFT calculates the electronic excited states of a system, which correspond to the transitions observed in an absorption spectrum. sissa.it By modeling the this compound cluster, TD-DFT can generate theoretical XANES spectra. These calculated spectra can then be compared with experimental data. nih.gov A good match between the theoretical and experimental spectrum provides strong support for the structural model used in the calculation. This synergy is crucial for a definitive interpretation of the experimental results, helping to resolve ambiguities in coordination number and geometry. The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional, and recent developments have led to functionals that provide a better description of core-level excitations. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy provides a powerful lens through which the intricate dance of atoms within the this compound and its surrounding water molecules can be observed. These techniques probe the discrete vibrational energy levels of molecules, which are sensitive to the strength of chemical bonds, molecular geometry, and intermolecular interactions. By analyzing the absorption or scattering of light, researchers can deduce detailed information about the structure and dynamics of the ion's hydration shells.
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are essential tools for investigating the structure of water molecules within the hydration shells of ions. These techniques measure the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. The frequencies of these absorptions are characteristic of specific chemical bonds and their local environment.
The presence of a calcium ion significantly perturbs the hydrogen-bonding network of surrounding water molecules. This perturbation is reflected in the vibrational spectra of the water molecules, particularly in the OH stretching band. nih.gov In hydrated ionic liquids, for instance, the OH stretching band is sensitive to the structure of water molecules in the hydration shell of the ions. nih.gov Studies on protein-stabilizing ionic liquids have shown that the native hydrogen-bonding network of water remains relatively unperturbed in their presence. nih.gov Conversely, protein-denaturing ionic liquids cause a greater disruption of the water's hydrogen-bonding network. nih.gov
FTIR spectroscopy has also been employed to monitor secondary structural changes in biomolecules induced by the binding of Ca²⁺. For example, in bovine prothrombin and its fragment 1, FTIR was used to observe conformational changes upon calcium ion binding. nih.gov While the changes in the entire prothrombin molecule were subtle, a distinct Ca²⁺-induced conformational change was detected in prothrombin fragment 1. nih.gov
The analysis of water in different environments, such as in silicate (B1173343) glasses, further illustrates the utility of FTIR. The spectra of hydrous rhyolite glasses show distinct absorption bands corresponding to different water species. researchgate.net The primary bands include a fundamental OH stretching mode around 3500 cm⁻¹, an H-O-H bending mode at approximately 1630 cm⁻¹, and combination bands at 4500 cm⁻¹ (H-O-H bending + stretching) and 5200 cm⁻¹ (OH stretching + H-O-H bending). researchgate.net The positions and intensities of these bands provide information on the concentration and speciation of water. researchgate.net
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| OH Stretching | ~3500 | Fundamental stretching vibration of the O-H bond. researchgate.net |
| H-O-H Bending | ~1630 | Fundamental bending vibration of the H₂O molecule. researchgate.net |
| Combination Band | ~4500 | Combination of H-O-H bending and stretching vibrations. researchgate.net |
| Combination Band | ~5200 | Combination of OH stretching and H-O-H bending vibrations. researchgate.net |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and can be used to study aqueous solutions.
The interaction of the calcium ion with peptides has been investigated using Raman spectroscopy. In studies of the cyclic hexapeptide cyclo-(L-prolylglycyl)₃, complexation with Ca²⁺ leads to distinct spectral changes. nih.gov Specifically, the glycyl carbonyl stretch band is downshifted by approximately 20 cm⁻¹ to around 1619 cm⁻¹, indicating the involvement of these carbonyl groups in cation binding. nih.gov
Raman spectroscopy is also extensively used in mineralogy to identify and characterize carbonate and sulfate (B86663) minerals containing calcium. The vibrational modes of the carbonate ion in minerals like calcite and aragonite are sensitive to the crystalline environment and the identity of the cation. mdpi.com Similarly, the CaSO₄–H₂O system, which includes gypsum (CaSO₄·2H₂O) and bassanite (CaSO₄·0.5H₂O), has been studied in detail. mdpi.com The symmetric stretching vibration (ν₁) of the sulfate ion is a prominent feature in the Raman spectra and serves as an indicator of the specific phase. mdpi.com The OH stretching modes of the water of hydration are also clearly observable in gypsum and bassanite. mdpi.com
| System | Vibrational Mode | Observed Wavenumber (cm⁻¹) | Interpretation |
| cyclo-(L-prolylglycyl)₃ + Ca²⁺ | Glycyl C=O stretch | ~1619 | Downshift indicates coordination of carbonyl oxygen to Ca²⁺. nih.gov |
| Calcite (CaCO₃) | CO₃²⁻ symmetric stretch (ν₁) | ~1087 | Characteristic peak for the calcite polymorph. brighton.ac.uk |
| Aragonite (CaCO₃) | CO₃²⁻ symmetric stretch (ν₁) | ~1085 | Characteristic peak for the aragonite polymorph. |
| Gypsum (CaSO₄·2H₂O) | SO₄²⁻ symmetric stretch (ν₁) | ~1008 | Indicative of the gypsum phase. mdpi.com |
| Bassanite (CaSO₄·0.5H₂O) | SO₄²⁻ symmetric stretch (ν₁) | ~1016 | Indicative of the bassanite phase. mdpi.com |
To understand the intrinsic interactions between the calcium ion and water molecules without the influence of a bulk solvent, researchers turn to studies of gas-phase clusters, Ca²⁺(H₂O)ₙ. Infrared action spectroscopy, often coupled with mass spectrometry techniques like infrared multiple photon dissociation (IRMPD), is a powerful tool for this purpose. wayne.edunih.gov This method provides vibrational spectra of size-selected hydrated ion clusters.
These studies have revealed detailed information about the step-wise hydration of the calcium ion. For smaller clusters (n=4-10), the first six water molecules coordinate directly to the Ca²⁺ ion, forming the first solvation shell, with a coordination number of six. wayne.edu The seventh water molecule begins to populate the second solvation shell. nih.gov Spectral features indicate that these outer-shell water molecules can act as single or double acceptors of hydrogen bonds from the inner-shell waters. nih.gov
As the number of water molecules increases, the structure of the hydration shells evolves. For Ca²⁺(H₂O)₁₂, the predominant structure features an inner shell of eight water molecules, indicating a shift in the coordination number from six in smaller clusters to eight. nih.gov These eight inner-shell waters each donate one hydrogen bond to one of four second-shell water molecules. nih.gov For even larger clusters (up to n=69), the spectra show that the bonded-OH regions are similar to, but blue-shifted from, that of bulk water. nih.gov The well-resolved free-OH regions suggest that the surfaces of these large clusters are well-structured. nih.gov
| Cluster Size (n) | Coordination Number (CN) | Key Spectral Features & Structural Insights |
| 4-10 | 6 | First six H₂O molecules are in the inner shell; subsequent molecules enter the second shell. wayne.edunih.gov |
| 7 | 6 | Seventh H₂O molecule is in the second shell, acting as a single or double H-bond acceptor. nih.gov |
| 12 | 8 | Predominant structure has eight inner-shell H₂O molecules and four second-shell H₂O molecules. nih.gov |
| 11-69 | >6 | Bonded-OH region is blue-shifted relative to bulk water; well-resolved free-OH bands indicate a structured surface. nih.gov |
Two-dimensional infrared (2DIR) spectroscopy is an advanced technique that provides insight into the dynamics of molecular structures on ultrafast timescales, typically femtoseconds to picoseconds. stanford.edu By using a series of ultrashort infrared pulses, 2DIR spectroscopy can track the time evolution of vibrational frequencies, which is directly related to the structural fluctuations of the system. stanford.edu This makes it an ideal tool for studying the rapid rearrangements of the hydrogen-bond network in the hydration shells of ions.
While direct 2DIR studies focusing exclusively on the this compound are not prevalent in the provided search results, the technique has been applied to systems containing calcium ions, such as the mineral gypsum (CaSO₄·2H₂O). stanford.eduosti.gov In these studies, 2DIR spectroscopy was used to measure the dynamics and disorder of the water of hydration. stanford.eduosti.gov The results showed that in freshly precipitated gypsum, the water arrangement has a small amount of inhomogeneity. stanford.edu Upon annealing, the water molecules become highly ordered, and the 2DIR spectrum becomes homogeneously broadened, a phenomenon known as motional narrowing. stanford.edu
In contrast, the water in bassanite (CaSO₄·0.5H₂O) is dynamically disordered, with 2DIR spectra showing significant inhomogeneous broadening due to a range of water configurations. stanford.edu At room temperature, water dynamics cause spectral diffusion on a timescale of about 30 picoseconds. stanford.edu
These studies demonstrate the power of 2DIR spectroscopy to probe the structural dynamics of water molecules in the vicinity of calcium ions. The technique can distinguish between static and dynamic disorder and quantify the timescales of structural rearrangements within the hydration shell, providing a detailed picture of the ion's influence on the surrounding water network. stanford.edustanford.edu
Dynamics and Kinetics of Water Exchange and Ligand Association
Water Exchange Rates and Mechanisms
The interchange of water molecules between the immediate vicinity of the hexaaquacalcium ion—its first solvation shell—and the surrounding bulk solvent is a remarkably swift process. This has been a subject of extensive investigation using both experimental methodologies and computational simulations.
The kinetics governing the exchange of water molecules for the this compound have been primarily elucidated through computational modeling, with experimental data serving to validate these theoretical findings. First-principles molecular dynamics simulations reveal a notable flexibility in the solvation shell of the Ca²⁺ ion, which can accommodate a fluctuating coordination number, typically ranging from six to eight, with some studies indicating a preference for a seven-fold coordination. science-revision.co.uk This structural adaptability facilitates the frequent and rapid exchange of water molecules between the first and second solvation shells.
Computational analyses have yielded a spectrum of water exchange rates. For instance, certain simulations suggest a rate in the order of 0.3 to 0.4 exchanges per picosecond. science-revision.co.uk The dynamic nature of the calcium ion's coordination number is a critical factor contributing to the high lability of the this compound.
| Method | Coordination Number (Average) | Water Exchange Rate |
|---|---|---|
| Ab initio MD | 7.0 (fluctuating 6-8) science-revision.co.uk | ~0.3-0.4 exchanges/ps science-revision.co.uk |
| Classical MD | 7.9 aip.org | Slower than ab initio aip.org |
Ligand exchange reactions, inclusive of water exchange, can proceed via several mechanistic pathways, which are broadly classified as associative (A), dissociative (D), or interchange (I). The interchange mechanism is further nuanced into associative-interchange (Iₐ) and dissociative-interchange (Iₐ). Each of these mechanisms is defined by a unique transition state structure.
For the this compound, computational investigations indicate a complexity in the water exchange process. The formation of ion pairs with species such as carbonate and bicarbonate has been demonstrated to proceed through an associative ligand substitution mechanism. aip.org In such a mechanism, the incoming ligand initiates bond formation with the central calcium ion prior to the complete departure of the leaving water molecule, resulting in a transition state with an expanded coordination number.
Conversely, in alkaline conditions characterized by the presence of hydroxide (B78521) ions, the formation of ion pairs like Ca(OH)⁺–CO₃²⁻ tends to favor a dissociative ligand substitution mechanism. aip.org In a dissociative pathway, a ligand from the primary coordination sphere first breaks its bond with the central metal ion, creating an intermediate with a reduced coordination number, which is subsequently attacked by the incoming ligand.
A key parameter that quantifies the lability of the aqua ion is the mean residence time (MRT) of a water molecule within the first solvation shell of the calcium ion. A considerable range of MRTs has been documented across various computational studies, underscoring the sensitivity of this value to the chosen simulation techniques and force fields.
Both ab initio and classical molecular dynamics simulations have produced MRTs that span from a few picoseconds to over a hundred picoseconds. For example, Hartree-Fock-based simulations have calculated a residence time of 16.1 ps, whereas classical simulations have yielded values as high as 158.5 ps. aip.org Other research has reported values in the range of 10 ps up to 333 ps. savemyexams.com This wide variation highlights the inherent challenges in the precise determination of this parameter.
| Simulation Method | Mean Residence Time (ps) |
|---|---|
| Ab initio MD | ~10 aip.org |
| Hartree-Fock based MD | 16.1 aip.org |
| Classical MD | 158.5 aip.org |
| Ab initio & Classical simulations | 14.9 - 333 savemyexams.com |
Ligand Exchange with Other Species
The this compound readily participates in ligand exchange with a variety of chemical species in solution, a process that is central to phenomena such as biomineralization and the formation of mineral scale.
Carbonate: The interaction between the hydrated calcium ion and carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻) ions is a pivotal step in the formation of calcium carbonate. Computational studies have elucidated that the formation of Ca²⁺–HCO₃⁻ and Ca²⁺–CO₃²⁻ ion pairs occurs via an associative ligand substitution mechanism. aip.org In this process, the carbonate or bicarbonate ion displaces a water molecule from the first solvation shell of the calcium ion. The geometry of the ligands surrounding the Ca²⁺ ion can dynamically shift between a six-coordinate octahedral and a seven-coordinate pentagonal bipyramidal structure. aip.org
Phosphate (B84403): The binding of phosphate species to the hydrated calcium ion is a cornerstone of bone formation and other critical biological functions. Computational studies examining the interaction of H₂PO₄⁻ with Ca²⁺ have revealed that the phosphate can form a bidentate complex, coordinating to the calcium ion through two of its oxygen atoms. nih.gov The formation of this complex necessitates the displacement of water molecules from the first hydration sphere. The favorability of this interaction increases with the negative charge of the phosphate species. nih.gov
The reaction of the this compound with hydroxide ions (OH⁻) is more accurately described as a deprotonation of the coordinated water molecules rather than a simple ligand exchange. libretexts.org The hydroxide ion functions as a base, abstracting a proton from a water ligand to yield a coordinated hydroxide and a free water molecule. libretexts.orgchemistrystudent.com
[Ca(H₂O)₆]²⁺(aq) + OH⁻(aq) ⇌ [Ca(H₂O)₅(OH)]⁺(aq) + H₂O(l)
Upon further addition of hydroxide ions, this deprotonation can proceed, culminating in the formation of a neutral, insoluble complex that precipitates from the solution as calcium hydroxide. libretexts.org
[Ca(H₂O)₅(OH)]⁺(aq) + OH⁻(aq) ⇌ Ca(H₂O)₄(OH)₂ + H₂O(l)
This reaction is propelled by a shift in equilibrium resulting from the reaction of protons (from the acidic aqua ion) with the added hydroxide ions. chemistrystudent.com Under strongly alkaline conditions, further deprotonation events can take place. The formation of Ca(OH)⁺ can also influence subsequent ligand exchange reactions, notably favoring a dissociative mechanism for carbonate binding. aip.org
Hydrogen Bond Dynamics in Calcium Aqueous Solutions
The presence of the this compound, [Ca(H₂O)₆]²⁺, significantly influences the hydrogen bond network of the surrounding aqueous solution. The dynamics of these hydrogen bonds, involving constant forming and breaking, are critical to understanding the solution's properties and the ion's reactivity. Molecular dynamics simulations have shown that the lifetime of water-water hydrogen bonds is longer in the presence of calcium ions compared to solutions containing ions like sodium (Na⁺) or ammonium (B1175870) (NH₄⁺). nih.govresearchgate.net This suggests that the Ca²⁺ ion has a stabilizing effect on the local water structure.
The dynamics of water-water hydrogen bonds in the vicinity of a Ca²⁺ ion are slower compared to those in the presence of Na⁺ or NH₄⁺ ions. aip.org The strong electrostatic field of the Ca²⁺ ion orients the water molecules in its first hydration shell, which in turn affects the hydrogen bonding with molecules in the second shell and the bulk solvent. This ordering effect leads to a more structured, albeit dynamic, local environment.
However, the introduction of other electrolytes into the solution can alter these dynamics. In alkali-halide salt solutions, the average number of hydrogen bonds per water molecule near the calcium ion decreases as the salt concentration increases. rsc.org Concurrently, the temporal fluctuations of these hydrogen bonds become significantly larger than those observed for Ca²⁺ in pure water. rsc.org This phenomenon is linked to the reorganization dynamics of hydrogen bonds between water and the halide anions (e.g., O–H⋯X⁻, where X = F, Cl, Br). rsc.org Furthermore, an external electrostatic field can enhance the hydrogen structure of water molecules within the aqueous solution containing calcium ions. mdpi.com
The interaction between the hydrated calcium ion and other molecules or surfaces is also governed by hydrogen bond dynamics. For instance, at complex aqueous interfaces, such as those in reverse micelles, there is a strong competition between the interactions of surfactant head groups with the calcium ion and their interactions with water. nih.gov Studies have shown that the hydrogen bond between a polar head group and a water molecule breaks and reforms most rapidly in the presence of calcium ions, highlighting the ion's significant influence on interfacial water dynamics. nih.govresearchgate.netaip.org
| Counterion | Average H-Bond Time Constant (ps) |
|---|---|
| NH₄⁺ | 11.65 |
| Na⁺ | 15.36 |
| Ca²⁺ | 19.81 |
This table, adapted from molecular dynamics simulation data, shows the average time constants for the relaxation of water-water hydrogen bonds in the first hydration shell within a reverse micelle environment containing different counterions. A longer time constant indicates slower hydrogen-bond dynamics. aip.org
Ion Diffusion in Hydrated Environments
The diffusion of the this compound in an aqueous solution is a fundamental process that dictates its transport properties and availability for chemical reactions. The diffusion coefficient of an ion is strongly dependent on its interaction with the surrounding water molecules. nih.gov As the [Ca(H₂O)₆]²⁺ complex moves through the solution, it must displace neighboring water molecules, a process influenced by the strength and dynamics of the ion-water and water-water interactions.
Compared to other divalent ions, such as magnesium (Mg²⁺), the calcium ion exhibits a higher diffusion coefficient. nih.gov This difference is attributed to the weaker interaction between Ca²⁺ and water compared to the Mg²⁺-water interaction. nih.gov The stronger bond between Mg²⁺ and its coordinated water molecules results in a more stable hydration shell, making it more difficult for the ion to move through the solvent, thus lowering its diffusion rate. nih.gov
The mechanism of diffusion for hydrated ions can be complex. For divalent ions, diffusion often occurs through an "intermediate diffusion" pattern, which can have characteristics of either an associative (Sₙ2-like) or a dissociative (Sₙ1-like) exchange mechanism for the water molecules in the hydration shell. nih.gov The specific pathway is influenced by the strength of the ion-water interaction.
The environment surrounding the hydrated ion also plays a crucial role. The presence of other ions can affect the diffusion coefficient of Ca²⁺; for example, the presence of Fe²⁺ can lower the self-diffusion coefficient of Ca²⁺. mdpi.com External factors, such as an electric field, can increase the self-diffusion coefficients of Ca²⁺, Fe²⁺, and water molecules. mdpi.com The size of the diffusing entity is also a key factor. Using capillary electrophoresis under an electric field, the radius of the hydrated calcium ion has been calculated to be approximately 0.334 nm, which corresponds to a hydration shell of about 5.09 water molecules. nih.gov
| Method | Diffusion Coefficient (10⁻⁵ cm²/s) |
|---|---|
| Experimental | 0.792 |
| Simulation (AMBER, OPC3 Water Model) | 0.78 ± 0.05 |
| Simulation (AMBER, TIP3P Water Model) | 0.91 ± 0.04 |
| Simulation (AMBER, TIP4PEW Water Model) | 0.70 ± 0.04 |
This table compares the experimentally measured diffusion coefficient of the calcium ion at infinite dilution with values obtained from molecular dynamics simulations using different water models. The close agreement between experimental and certain simulated values highlights the accuracy of computational models in predicting ion transport properties. nih.gov
Intermolecular Interactions and Ion Pairing Phenomena
Ion-Water Interactions and Their Influence on Local Structure
The hexaaquacalcium ion consists of a central calcium ion (Ca²⁺) directly coordinated by six water molecules in its first hydration shell. This primary interaction is a strong ion-dipole force, where the positive charge of the Ca²⁺ ion attracts the negative dipole (oxygen atom) of the water molecules. This interaction is fundamentally electrostatic and involves a degree of charge transfer from the lone pair orbitals of the oxygen atoms to the vacant orbitals of the Ca²⁺ ion. nih.govwikipedia.org
Experimental and theoretical studies have extensively characterized the structure of this hydrated ion. While the coordination number (CN) of Ca²⁺ in water has been a subject of some debate, with values ranging from 6 to 10 reported under various conditions, a CN of 6 to 8 is most commonly observed. researchgate.netaip.org Techniques like X-ray diffraction (XRD), neutron diffraction, and Extended X-ray Absorption Fine Structure (EXAFS) have provided precise measurements of the ion-water geometry. interpore.orgnih.gov These studies consistently place the average distance between the calcium ion and the oxygen atoms of the directly coordinated water molecules (Ca-O distance) at approximately 2.46 Å. aip.orginterpore.orgnih.gov
Beyond the first hydration shell, the this compound influences the arrangement of subsequent layers of water molecules. A distinct second hydration shell is observed at a mean Ca···O distance of about 4.58 Å. nih.gov The strong electric field of the Ca²⁺ ion imposes a significant degree of order on the surrounding water molecules, slowing their dynamics compared to bulk water. researchgate.netopenstax.org This ordering effect extends beyond the first shell, though it diminishes with distance. The water molecules in the first shell are in a constant, rapid exchange with water molecules from the bulk solution, a dynamic process that is fundamental to the ion's chemical reactivity. openstax.orgnih.gov
| Property | Value | Experimental Method(s) |
| Primary Coordination Number (CN) | 6 - 8 | X-ray/Neutron Diffraction, EXAFS, MD Simulations |
| First Shell Ca-O Distance | ~2.46 Å | LAXS, EXAFS |
| Second Shell Ca···O Distance | ~4.58 Å | LAXS |
Ion-Counterion Pairing in Aqueous Solutions
In solutions containing anions (counterions), the fully hydrated [Ca(H₂O)₆]²⁺ ion does not exist in isolation. It engages in electrostatic interactions with these anions, leading to the formation of ion pairs. This association can occur in several configurations, depending on the proximity of the anion to the central calcium ion and whether they are separated by water molecules.
A contact ion pair is formed when an anion displaces one or more water molecules from the first hydration shell and comes into direct contact with the Ca²⁺ ion. The formation of CIPs is highly dependent on the solution's concentration. acs.org In dilute solutions, the abundance of water molecules makes full hydration of the ion favorable. However, as the salt concentration increases, there are fewer water molecules available per ion, which increases the probability of direct Ca²⁺-anion contact. acs.org
Molecular dynamics simulations and diffraction studies have provided evidence for the existence of Ca²⁺-Cl⁻ CIPs, especially in concentrated calcium chloride solutions. acs.orgnih.govaps.org Spectroscopic techniques, such as Raman spectroscopy, have also been instrumental in identifying CIPs between Ca²⁺ and other anions like nitrate (B79036). vedantu.comresearchgate.net Ab initio molecular dynamics studies suggest that the stability of these CIPs may be underestimated by some classical force fields when compared to solvent-separated configurations. nih.gov
In a solvent-separated ion pair (also referred to as a solvent-shared ion pair, SSIP or SShIP), the calcium ion and the counterion are in close proximity and electrostatically associated, but they remain separated by at least one layer of water molecules. nih.govscispace.com The cation and anion each retain their primary hydration shells. This is often the predominant form of ion association in less concentrated solutions. vedantu.com For instance, in calcium nitrate solutions, SSIPs are the primary species at lower concentrations. vedantu.com Density functional theory (DFT) and molecular dynamics studies confirm that SSIPs are a frequent configuration, though there is a dynamic equilibrium between SSIP and CIP forms. aps.org
Beyond simple one-to-one ion pairing, Ca²⁺ ions can participate in the formation of larger, multi-ion aggregates or clusters. This phenomenon is a critical first step in the process of nucleation and precipitation for many calcium-containing minerals. The concept of "pre-nucleation clusters" (PNCs) has emerged from studies on systems like calcium carbonate and calcium phosphate (B84403). interpore.orginterpore.orgwikipedia.org These are stable, multi-ion clusters that can exist in solution even when it is undersaturated with respect to the bulk mineral phase. researchgate.netinterpore.org
These clusters are not merely random collections of ions but are considered distinct thermodynamic species that act as building blocks for larger assemblies. interpore.orginterpore.org Molecular dynamics simulations have been invaluable for exploring the size, structure, and stability of these clusters, revealing a wide range of potential species, from small oligomers to larger nano-clusters, that precede the formation of a solid phase. wikipedia.org
Influence of Charge Density and Ionic Radius on Ion Pairing
The tendency of the this compound to form ion pairs is intrinsically linked to the fundamental properties of the Ca²⁺ ion, namely its charge (+2) and its ionic radius (~1.00 Å). These two properties define its charge density, which governs the strength of its electrostatic interactions with both water molecules and counterions.
A comparison with the magnesium ion (Mg²⁺), another alkaline earth metal, is illustrative. Mg²⁺ has a significantly smaller ionic radius (~0.72 Å) and therefore a higher charge density than Ca²⁺. quora.com This higher charge density results in a stronger interaction with water, leading to a more tightly bound hydration shell and a larger enthalpy of hydration for Mg²⁺. quora.com This stronger hydration can make it energetically less favorable for an anion to displace a water molecule to form a contact ion pair with Mg²⁺ compared to Ca²⁺.
However, the relationship is not always straightforward. In the confined and highly specific environments of protein binding sites, Ca²⁺ is often preferentially selected over Mg²⁺, despite Mg²⁺'s higher charge density. This is explained by the "many-body polarization effect," where the high energetic penalty of arranging multiple negatively charged protein residues around the smaller Mg²⁺ ion outweighs its stronger electrostatic attraction. nih.govnih.gov For the larger Ca²⁺ ion, this packing penalty is lower. nih.gov In general aqueous solutions, however, ions with higher charge density tend to form stronger ion pairs.
| Ion | Ionic Radius (Å) | Charge Density (Charge/Radius) | Key Characteristics |
| Mg²⁺ | ~0.72 | ~2.78 | Higher charge density, stronger hydration |
| Ca²⁺ | ~1.00 | ~2.00 | Lower charge density, weaker hydration than Mg²⁺ |
Effects of Confinement on Ion Pairing Dynamics
When an aqueous solution containing hexaaquacalcium ions is confined to a nanoscale environment, such as the pores of a silica (B1680970) membrane or between mineral surfaces, the dynamics of ion pairing can be significantly altered compared to the bulk solution. Research consistently shows that ion pairing is enhanced under confinement. interpore.orginterpore.org
Studies investigating Ca²⁺ and other cations within mesoporous silica have demonstrated that the equilibrium constants for ion pair formation are higher in nanopores than in bulk solution. interpore.orginterpore.org This indicates that the formation of ion pairs, including contact ion pairs, is thermodynamically more favorable in these restricted spaces.
The reasons for this enhanced pairing are multifaceted. Confinement alters the structure and dielectric properties of water, which can reduce its ability to effectively screen the charges of the ions. interpore.orginterpore.org Furthermore, the proximity of charged surfaces within the nanopores can lead to a local increase in ion concentration and the formation of structured layers of ions (Stern layers), which promotes association. aip.org Molecular dynamics simulations have confirmed that confinement disrupts the normal hydration structure around ions and alters their hydration dynamics, thereby facilitating closer interaction and pairing between the cation and anion. aip.orgresearchgate.net
Hexaaquacalcium Ion in Broader Chemical and Biological Contexts
Role in Aqueous Chemical Equilibria and Solution Thermodynamics
In aqueous environments, the interactions of the hexaaquacalcium ion with various anions govern critical equilibrium processes. The stability of its hydration sphere is a key determinant in the thermodynamics of salt dissolution, precipitation, and ion association.
The dissolution of calcium salts in water is characterized by the hydration of the Ca²⁺ ion to form the stable hexaaquacalcium complex. Conversely, precipitation is not simply the reverse of this process but a complex, often multi-step, phenomenon where the dehydration of the ion is a crucial energetic barrier.
Recent research indicates that the precipitation of minerals like calcium carbonate does not always follow classical nucleation theory. Instead, a non-classical pathway is often observed where Ca²⁺ and CO₃²⁻ ions associate into stable pre-nucleation clusters even in undersaturated solutions researchgate.netnih.gov. The formation and stabilization of these clusters are primarily controlled by the release of water molecules from the hydration layers of the constituent ions researchgate.netmdpi.com.
This process often leads to the formation of hydrated, metastable precursors. For calcium carbonate, these include amorphous calcium carbonate (ACC) and monohydrated calcium carbonate (monohydrocalcite), which are more soluble than the final stable anhydrous forms like calcite arid.myresearchgate.net. The transformation of these hydrated precursors into stable crystalline forms involves a critical dehydration step nih.govmdpi.com. The stability of the water molecules in the hydration shells of ions and clusters can be influenced by other background ions in the solution, thereby affecting induction times and precipitation kinetics mdpi.com.
| Phase | Formula | Solubility Product (Ksp) |
| Calcite | CaCO₃ | 3.3 x 10⁻⁹ |
| Aragonite | CaCO₃ | 6.0 x 10⁻⁹ |
| Vaterite | CaCO₃ | 1.2 x 10⁻⁸ |
| Amorphous Calcium Carbonate (ACC) | CaCO₃·nH₂O | More soluble than crystalline forms |
| Ikaite (Hexahydrate) | CaCO₃·6H₂O | Stable only below 8 °C |
This table presents the solubility products for various calcium carbonate polymorphs, illustrating the relative stability of the anhydrous forms compared to hydrated or amorphous precursors. wikipedia.org
In solutions containing anions, the this compound can form ion pairs or complexes. The strength of this interaction is quantified by the ion association constant (Kₐ). These associations reduce the activity of free ions and are the first step toward nucleation.
For the calcium phosphate (B84403) system, which is fundamental to biomineralization, recent studies have provided a significant revision of long-accepted association constants. It was found that the association constant for Ca²⁺ and PO₄³⁻ was previously overestimated by two orders of magnitude nih.gov. The revised data indicate that the neutral species [CaHPO₄]⁰ is the dominant form of associated calcium phosphate in the near-neutral pH range of approximately 6 to 10 nih.govd-nb.info. This finding has profound implications for understanding calcium phosphate speciation and nucleation in biological fluids d-nb.info.
| Ion Pair | Association Constant (Kₐ) | Notes |
| CaH₂PO₄⁺ | ~4.5 | Agreement between recent and older literature values. |
| CaHPO₄⁰ | ~470 | Dominant associated species at near-neutral pH. |
| CaPO₄⁻ | ~50,000 | Revised value, significantly lower than previously reported. |
This table summarizes the recently redefined ion association constants for calcium and orthophosphate species, highlighting the dominance of calcium hydrogen phosphate association. nih.govnih.gov
For calcium carbonate, it is well-established that Ca²⁺ and CO₃²⁻ ions can form stable complexes prior to the onset of precipitation researchgate.netmdpi.com. This initial association, driven by the release of water from the this compound's hydration shell, is the foundational step in the non-classical nucleation pathway nih.govmdpi.com.
Participation in Biomineralization Processes
Biomineralization is the process by which living organisms produce minerals. The this compound is a key building block in the formation of the most abundant biominerals, calcium carbonate and calcium phosphate. Organisms exert exquisite control over mineralization by manipulating local ion concentrations and employing organic macromolecules, often by directing non-classical crystallization pathways that rely on hydrated amorphous precursors.
In biological systems, the formation of calcium carbonate structures like shells and spicules rarely proceeds by direct crystallization. Instead, organisms utilize a pathway involving the initial formation of amorphous calcium carbonate (ACC) pnas.org. The this compound is sequestered and its hydration shell is modified by proteins and other macromolecules nih.govacs.org.
The process begins with the formation of pre-nucleation clusters (PNCs) from hydrated calcium and carbonate ions nih.gov. These clusters then aggregate and condense, leading to the formation of hydrated ACC particles pnas.orgnih.gov. This amorphous phase is more easily molded into complex shapes than a crystalline one. The ACC precursor is then transported to the site of mineralization, where it undergoes dehydration and transforms into a crystalline polymorph like calcite or aragonite pnas.org. The presence of other ions, notably magnesium (Mg²⁺), can play a crucial role by stabilizing the hydrated ACC phase and inhibiting its transformation, thus allowing for precise control over the final mineral structure pnas.org.
The formation of calcium phosphate minerals, the primary component of bone and teeth in vertebrates, also follows a complex, multi-stage process. The nucleation of hydroxyapatite (B223615) (HAP), the stable calcium phosphate phase, is preceded by the formation of ion-association complexes and an amorphous precursor researchgate.netrsc.org.
Studies have identified pre-nucleation clusters as the initial species formed from hexaaquacalcium ions and phosphate ions in solution researchgate.nettue.nl. These nanometer-sized units, proposed to be calcium triphosphate complexes, aggregate to form amorphous calcium phosphate (ACP) researchgate.netscispace.com. ACP serves as a transient, more soluble precursor phase that can be delivered to the site of bone formation rsc.org. Specific proteins, such as amelogenin in tooth enamel formation, can promote the heterogeneous nucleation of calcium phosphate from these precursors by lowering the interfacial energy required for crystal formation nih.gov. The transformation of ACP to crystalline hydroxyapatite is a critical step in the maturation of bone tissue.
Relevance in Complex Biological Systems
Beyond its role as a structural component in biomineralization, the this compound is a ubiquitous and vital signaling molecule in virtually all eukaryotic cells nih.gov. Its unique coordination chemistry and the ability of cells to maintain a very steep concentration gradient across membranes make it an ideal second messenger libretexts.orgijfans.org.
The concentration of free Ca²⁺ in the cytosol is typically kept at a very low level (around 100 nM), whereas its concentration in the extracellular fluid and within certain organelles is several orders of magnitude higher (in the millimolar range) libretexts.org. This electrochemical gradient is maintained by ion pumps (Ca²⁺-ATPases) and exchangers nih.govlibretexts.org.
Upon receiving a stimulus, specific ion channels open, allowing a rapid but transient influx of Ca²⁺ into the cytoplasm. This "calcium signal" is detected by a host of calcium-binding proteins that act as sensors nih.gov. The binding of the hydrated calcium ion induces a conformational change in these proteins, activating them to regulate a vast array of cellular processes, including:
Muscle Contraction: The release of Ca²⁺ from the sarcoplasmic reticulum initiates the interaction between actin and myosin filaments libretexts.orgijfans.org.
Neurotransmission: The influx of Ca²⁺ at the presynaptic terminal triggers the release of neurotransmitters into the synapse ijfans.org.
Gene Transcription and Cell Division: Calcium signals can propagate to the nucleus and influence gene expression and regulate the cell cycle nih.govnih.gov.
Enzymatic Activity: Many enzymes are directly or indirectly regulated by calcium, often through calmodulin, a primary calcium sensor nih.gov.
In essence, the this compound acts as a fundamental transducer, converting external stimuli into intracellular responses that are critical for life.
Ion-Ligand Interactions with Biological Molecules (e.g., Amino Acids, Carboxylates)
The interaction between the hydrated calcium ion and biological molecules, particularly those containing carboxylate groups like amino acids, is of significant interest due to its impact on protein structure and function. cas.cz The carboxylate groups of amino acids such as aspartic acid and glutamic acid are key binding sites for Ca²⁺. nih.govwhiterose.ac.uk
The nature of this interaction can be described as an ion pairing, which can be investigated using techniques like molecular dynamics simulations. nih.govwhiterose.ac.uk These studies reveal different coordination modes, including monodentate, where the calcium ion coordinates with one of the oxygen atoms of the carboxylate group, and bidentate, where it coordinates with both oxygen atoms. whiterose.ac.uk The geometry of these interactions is critical for the biological activity of many proteins. cas.czresearchgate.net
Research using X-ray absorption spectroscopy has shown that the interaction strength of cations with the carboxylate group of acetate and glycine in aqueous solutions decreases in the sequence Na⁺ > Li⁺ > K⁺ > NH₄⁺, with the interaction being bidentate in nature. cas.cz Computational studies have been employed to refine force fields to accurately model the Ca²⁺–carboxylate association, ensuring that simulations align with experimental association constants. nih.govwhiterose.ac.uk For instance, modifications to interatomic potentials between Ca²⁺ and the carboxylate oxygen have improved the description of binding energies in systems involving amino acids. nih.gov
Table 1: Interaction Characteristics of Calcium Ions with Carboxylate Groups
| Parameter | Description | Findings | Source |
|---|---|---|---|
| Coordination Modes | The geometric arrangement of the calcium ion with the carboxylate group. | Can be monodentate (coordination with one oxygen) or bidentate (coordination with both oxygens). whiterose.ac.uk | whiterose.ac.uk |
| Interaction Strength | The relative strength of binding between different cations and the carboxylate group. | For several alkali and ammonium (B1175870) ions, the sequence is Na⁺ > Li⁺ > K⁺ > NH₄⁺. cas.cz | cas.cz |
| Computational Modeling | Use of simulations to understand and predict interactions. | Metadynamics simulations are used to construct free energy profiles of Ca²⁺–carboxylate association. nih.govwhiterose.ac.uk | nih.govwhiterose.ac.uk |
Hydration in Photosystem II and Oxygen-Evolving Complex
The this compound is an indispensable component of the Oxygen-Evolving Complex (OEC) in Photosystem II (PSII), the site of water oxidation in photosynthesis. nih.govwikipedia.orgnih.gov The OEC, a Mn₄CaO₅ cluster, catalyzes the light-driven oxidation of water to produce molecular oxygen, protons, and electrons. wikipedia.orgresearchgate.netthe-innovation.org The Ca²⁺ ion is an essential cofactor in this process; its removal leads to the loss of oxygen-evolution activity. nih.gov
High-resolution crystal structures of PSII reveal that the Ca²⁺ ion is an integral part of the distorted-chair shaped Mn₄CaO₅ cluster. the-innovation.org It is linked to the manganese ions via oxo bridges. the-innovation.org The complex cycles through five oxidation states, known as S-states (S₀ to S₄), driven by the absorption of four photons. wikipedia.org While Ca²⁺ is not specifically required for the early S₁ to S₂ state transition, it plays a critical functional role in the later stages of the cycle, specifically in the O-O bond-forming reaction. nih.gov This functional role is highly specific to Ca²⁺ and Sr²⁺, which have similar Lewis acidities, suggesting that the ion's electronic properties are crucial for activating a water molecule for catalysis. nih.gov
The OEC is connected to the surrounding aqueous environment by water-filled channels that facilitate the entry of substrate water molecules and the exit of protons. nih.govresearchgate.netthe-innovation.org The hydration environment around the Mn₄CaO₅ cluster, including the water molecules directly ligated to the Ca²⁺ ion, is critical for stabilizing the high-valence states of the manganese cluster and for the catalytic mechanism of water splitting. nih.gov
Table 2: Role of Calcium in the Oxygen-Evolving Complex (OEC)
| Aspect | Description | Significance | Source |
|---|---|---|---|
| Structural Role | Ca²⁺ is an integral part of the Mn₄CaO₅ cluster in PSII. | Essential for maintaining the structural integrity of the OEC. Its depletion inactivates the complex. | nih.govthe-innovation.org |
| Functional Role | Essential for the water-oxidation reaction, particularly the O-O bond formation step. | The Lewis acidity of Ca²⁺ is believed to be crucial for activating a water molecule for the reaction. | nih.gov |
| S-State Transitions | The OEC cycles through five oxidation states (S₀-S₄). | Ca²⁺ is not required for the S₁ to S₂ transition but is vital for the final steps leading to O₂ release. | nih.gov |
| Hydration Environment | The Ca²⁺ ion and the entire cluster are surrounded by a network of hydrogen-bonded water molecules. | Stabilizes the oxidized intermediates and provides substrate water molecules to the active site. | nih.govresearchgate.net |
Interactions with Materials Surfaces (e.g., Clays, Cementitious Materials)
The interaction of hexaaquacalcium ions with the surfaces of materials like clays and cementitious components is fundamental to various geological and industrial processes.
In the context of clay minerals such as montmorillonite and kaolinite, Ca²⁺ ions play a significant role in modifying surface properties and influencing particle aggregation. researchgate.netmdpi.com Clay surfaces are typically negatively charged, and calcium ions are adsorbed primarily through electrostatic interactions. researchgate.net This adsorption compresses the electrical double layer on the surface of the clay particles, which reduces the electrostatic repulsion between them and promotes flocculation and sedimentation. researchgate.netmdpi.com The effectiveness of cations in neutralizing the surface charge and causing aggregation often follows a specific sequence, with divalent cations like Ca²⁺ being more effective than monovalent cations. At higher pH values, the adsorption mechanism can also involve the precipitation of calcium hydroxide (B78521) on the clay surface, which can form "ion electrostatic bridges" between particles. researchgate.net
In cementitious materials, the hydration of cement liberates a substantial amount of Ca²⁺ ions. mdpi.com These ions are critical to the formation and properties of the primary binding phase, calcium-silicate-hydrate (C-S-H) gel. The Ca²⁺ ions interact with the silicate (B1173343) chains, forming ionic bridges (O–Ca–O) that strengthen the interfacial bonding within the C-S-H structure. researchgate.net In composites containing materials like graphene oxide (GO), calcium ions can mediate the interaction between the GO functional groups and the C-S-H, enhancing the material's mechanical properties. researchgate.net The presence of Ca²⁺ also influences the interaction of additives like superplasticizers with cement particles; the anionic groups of these polymers adsorb onto the cement surface via electrostatic interactions with surface Ca²⁺ ions. mdpi.com Furthermore, in biocementation processes, the local concentration of ions, including Ca²⁺, near the cement paste surface can influence the crystallization of calcium carbonate polymorphs by adsorbing onto and stabilizing vaterite crystals. nih.gov
Table 3: Interactions of this compound with Material Surfaces
| Material | Interaction Mechanism | Effect | Source |
|---|---|---|---|
| Clay Minerals (e.g., Montmorillonite) | Electrostatic adsorption, compression of the electrical double layer. | Reduces inter-particle repulsion, promotes flocculation and aggregation. | researchgate.netmdpi.com |
| Cementitious Materials (C-S-H) | Formation of O–Ca–O ionic bridges. | Strengthens the interfacial bonding and the overall structure of the cement paste. | researchgate.net |
| Cement with Additives (e.g., GO, Superplasticizers) | Mediates bonding between additives and cement hydrates; provides adsorption sites. | Enhances mechanical properties; facilitates the dispersion of cement particles. | mdpi.comresearchgate.net |
| Biocementation | Adsorption onto calcium carbonate crystal surfaces. | Influences the polymorph formed, potentially stabilizing vaterite over calcite. | nih.gov |
Future Directions in Hexaaquacalcium Ion Research
Advancements in Computational Modeling and Simulation
The future of understanding the hexaaquacalcium ion is intrinsically linked to the evolution of computational chemistry. While classical and early quantum mechanical models provided foundational insights, the next wave of research will focus on more sophisticated and accurate theoretical frameworks.
Ab Initio Molecular Dynamics (AIMD): AIMD simulations, which solve the electronic structure on-the-fly, are becoming increasingly vital. osti.gov Recent studies have highlighted the significant impact of the chosen exchange and correlation functional on the predicted coordination number of the Ca²⁺ ion. nih.govacs.org For instance, research has shown that different functionals can lead to varying degrees of structuring in liquid water, which in turn affects the ion's hydration shell. nih.govacs.org The BLYP functional with Grimme-D2 dispersion correction has been identified as a particularly accurate method for reproducing the structural and diffusion properties of water, and by extension, the hydration of Ca²⁺. nih.govacs.org However, a major challenge remains the immense computational cost, which limits simulation times. This can lead to equilibration problems, especially at lower temperatures (300-400 K), making it difficult to obtain converged coordination numbers. nih.govacs.org Future work will likely focus on developing more efficient AIMD algorithms and leveraging high-performance computing to extend simulation timescales, allowing for more reliable predictions of dynamic properties. osti.gov
Machine-Learned Potentials (MLPs): A significant breakthrough in overcoming the time-scale limitations of AIMD is the development of machine-learned potentials. arxiv.org These potentials are trained on high-accuracy quantum chemistry data but can be evaluated at a fraction of the computational cost, enabling simulations that are both accurate and extensive. arxiv.orgaip.org For the this compound, MLPs can capture the complex many-body interactions, including polarization and charge transfer, that are often missed by classical force fields. arxiv.org This will allow for more realistic modeling of the dynamic rearrangement of solvation shells and ion-pairing phenomena. arxiv.orgarxiv.org Future research will involve creating more robust and transferable MLPs for a wider range of conditions, including different temperatures, pressures, and the presence of various co-solutes and interfaces. arxiv.orgaip.org
Advanced Force Fields: While MLPs show great promise, the development of advanced classical force fields continues to be an important area. For divalent ions like Ca²⁺, standard force fields often struggle to simultaneously reproduce properties like solvation free energy and ionic radii. aip.org The 12-6-4 model, which includes an extra ion-dipole interaction term, has shown improvement but can overestimate coordination numbers for some ions. aip.org Future efforts will focus on developing polarizable force fields and including explicit three-body corrections to better account for the nuanced interactions between the calcium ion and surrounding water molecules. aip.org
| Computational Method | Advantages | Challenges | Future Focus |
| Ab Initio Molecular Dynamics (AIMD) | High accuracy, no empirical parameters for interactions. osti.govnih.govacs.org | High computational cost, limited simulation timescales, potential equilibration issues. nih.govacs.org | Algorithm development for efficiency, use of high-performance computing. |
| Machine-Learned Potentials (MLPs) | First-principles accuracy at reduced computational cost, enables longer simulations. arxiv.orgaip.org | Requires large, high-quality training datasets, transferability can be limited. arxiv.org | Development of more robust and transferable potentials for diverse environments. |
| Advanced Classical Force Fields | Computationally efficient, suitable for very large systems and long simulations. aip.orgugr.es | Accuracy can be limited, often fail to capture many-body effects like polarization. aip.org | Incorporation of polarizability and explicit many-body interaction terms. aip.org |
Development of Novel Experimental Probes
Complementing computational advancements, the development of new and refined experimental techniques is crucial for validating theoretical models and providing direct insights into the behavior of the this compound.
Advanced X-ray Spectroscopy: Techniques like calcium L-edge soft X-ray absorption spectroscopy (XAS) are proving to be highly sensitive to the local chemical environment of the Ca²⁺ ion. rsc.orgnih.gov This method can probe the structure of the solvation shell and is particularly useful for studying interfaces, such as those between an electrolyte and an electrode in battery systems. rsc.orgnih.govresearchgate.net Future applications will likely involve in-situ and operando measurements to track changes in the this compound's coordination environment during electrochemical processes. rsc.orgnih.gov Combining XAS with theoretical calculations, such as DFT, will continue to be a powerful approach for interpreting complex spectra. rsc.org
Femtosecond Spectroscopy: Time-resolved spectroscopic techniques, such as femtosecond mid-infrared spectroscopy, offer the ability to observe the dynamics of the hydration shell on its natural timescale. ugr.essci-hub.se These methods can measure the relaxation times of water molecules around the ion, providing direct information on the strength and dynamics of the ion-water interactions. ugr.esqmul.ac.uk Future work could involve extending these techniques to more complex environments and using them to study the influence of co-solutes and confinement on the hydration dynamics of the this compound.
Novel Chemosensors: The development of highly selective and sensitive fluorescent chemosensors for Ca²⁺ is an active area of research. rsc.org These probes can be used to detect and quantify calcium ions in complex biological and environmental samples. rsc.org Future advancements will focus on creating probes with improved water dispersibility, biocompatibility, and the ability to perform measurements within living cells (bioimaging). rsc.org
| Experimental Probe | Information Gained | Recent Advancements | Future Applications |
| X-ray Absorption Spectroscopy (XAS) | Coordination number, bond distances, local symmetry of the solvation shell. rsc.orgnih.gov | Increased sensitivity to the chemical environment, surface sensitivity in total electron yield (TEY) mode. rsc.orgnih.gov | In-situ/operando studies of electrode-electrolyte interfaces in batteries. rsc.orgresearchgate.net |
| Femtosecond Spectroscopy | Dynamics of the hydration shell, water molecule residence times, hydrogen bond network rearrangements. ugr.essci-hub.se | Direct measurement of sub-picosecond relaxation times. ugr.esqmul.ac.uk | Investigating hydration dynamics in confined geometries and complex mixtures. |
| Fluorescent Chemosensors | Selective detection and quantification of Ca²⁺ ions. rsc.org | Probes with high selectivity, water dispersibility, and biocompatibility. rsc.org | Bioimaging of intracellular calcium ions in real-time. rsc.org |
Understanding Non-Equilibrium Processes
While much of the current knowledge about the this compound is based on systems in equilibrium, many of its most important roles in nature and technology occur under non-equilibrium conditions. The study of these processes is a challenging but critical frontier.
Non-equilibrium dynamics is the study of systems that are not in a state of thermal equilibrium. numberanalytics.com Such conditions are prevalent in a vast array of scenarios, from the rapid ion fluxes across cell membranes to the charging and discharging of batteries. frontiersin.orgmdpi.com Understanding how the this compound behaves in these situations requires both advanced experimental techniques capable of capturing transient states and computational methods that can simulate systems driven away from equilibrium.
A key area of interest is the behavior of ions in plasmas and under the influence of external fields. arxiv.org For example, new computational methods like constant-current non-equilibrium molecular dynamics are being developed to accelerate the calculation of ionic conductivity, which is crucial for designing better electrolytes. aps.org These methods can more efficiently sample ion hopping events, which are rare at low temperatures in equilibrium simulations. aps.org Furthermore, the study of trapped ions using electromagnetic fields provides a highly controllable platform to explore fundamental aspects of non-equilibrium dynamics. numberanalytics.com The insights gained from these fundamental studies will be invaluable for understanding the behavior of the this compound in complex, real-world non-equilibrium environments, such as during the rapid precipitation of calcium minerals or in the dynamic environment of a working battery. researchgate.netchemistryworld.com
Integrating Multi-Scale Approaches
The behavior of the this compound is governed by interactions that span multiple length and time scales. A complete understanding, therefore, necessitates the integration of different modeling and experimental approaches into a cohesive, multi-scale framework.
In biology, multi-scale modeling is essential for understanding how the binding of a single calcium ion to a protein (nanometer scale) can trigger a cellular response (micrometer scale) that ultimately affects the function of an entire organ (centimeter scale). frontiersin.orgnih.govnih.gov Future research will focus on developing more seamless and robust methods for passing information between different scales, enabling predictive models that can connect the quantum behavior of the this compound to macroscopic observables and functions. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing hexaaquacalcium ion complexes, and how can their purity be validated?
- Methodology : Synthesis typically involves dissolving calcium salts (e.g., CaCl₂) in deionized water under controlled pH conditions to stabilize the [Ca(H₂O)₆]²⁺ complex. Ligand exchange reactions with sulfonato or hydroxyl ligands can be monitored via pH titration and conductivity measurements. Purity validation requires spectroscopic techniques (e.g., UV-Vis for d-d transitions, though calcium lacks d-electrons, so indirect methods like FT-IR for ligand vibrations) and X-ray diffraction (XRD) for structural confirmation .
- Data Interpretation : Geometric parameters (bond lengths, angles) from XRD should match theoretical models (e.g., octahedral geometry with Ca–O distances ~2.4–2.5 Å) .
Q. How can researchers distinguish this compound reactivity from other hexaaqua metal ions (e.g., Al³⁺, Fe³⁺) in aqueous solutions?
- Methodology : Compare hydrolysis behavior by titrating with hydroxide ions. Calcium’s lower charge density (+2 vs. +3 in Al³⁺/Fe³⁺) results in weaker acidity, delaying precipitation. Monitor pH shifts and precipitate formation (e.g., Ca(OH)₂ vs. Al(OH)₃) using turbidimetry or gravimetric analysis. Reference spectroscopic data (e.g., absence of Jahn-Teller distortions in Ca²⁺) can further differentiate species .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic structure and ligand dynamics of [Ca(H₂O)₆]²⁺?
- Methodology : Density Functional Theory (DFT) simulations using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can predict bond lengths, hydration energies, and ligand exchange barriers. Molecular Dynamics (MD) simulations at varying temperatures (298–373 K) reveal water ligand mobility. Validate results against experimental EXAFS (Extended X-ray Absorption Fine Structure) data for coordination shell analysis .
- Data Contradictions : Discrepancies in simulated vs. experimental Ca–O bond lengths may arise from solvation effects or relativistic corrections, necessitating multi-method validation .
Q. How do competing ligands (e.g., carbonate, sulfonato) influence the stability of hexaaquacalcium ions in environmental or biological systems?
- Methodology : Conduct competitive ligand titration experiments with Ca²⁺ solutions, introducing ligands like CO₃²⁻ or SO₃⁻. Monitor speciation via ion-selective electrodes (ISE) or NMR (e.g., ¹H NMR for ligand exchange kinetics). Stability constants (log K) can be calculated using potentiometric data and compared to databases like IUPAC’s Stability Constants .
- Advanced Analysis : For environmental systems, simulate ion mobility in groundwater using PHREEQC software, incorporating activity coefficients and ion-pair formation .
Data Analysis and Contradiction Resolution
Q. How should researchers address contradictions in reported stability constants for [Ca(H₂O)₆]²⁺ complexes across different studies?
- Methodology : Cross-validate data using standardized conditions (ionic strength, temperature). Replicate experiments with trace-metal-free reagents to minimize interference. Apply statistical tools (e.g., weighted least squares) to reconcile discrepancies. Consult meta-analyses in authoritative reviews (e.g., Reviews in Analytical Chemistry) for consensus values .
- Case Study : If one study reports log K = 1.2 for Ca–CO₃ binding while another cites 1.5, re-evaluate measurement techniques (e.g., ISE calibration errors or activity vs. concentration assumptions) .
Q. What protocols ensure reproducibility in characterizing this compound interactions with biomolecules (e.g., proteins)?
- Methodology : Use buffer systems (e.g., Tris-HCl, pH 7.4) to maintain ionic strength. Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS). Validate findings with circular dichroism (CD) to detect conformational changes in biomolecules. Publish raw datasets and computational workflows in FAIR-compliant repositories .
Experimental Design and Reporting
Q. What are the critical elements of a research proposal investigating [Ca(H₂O)₆]²⁺ in catalytic applications?
- Framework : Include (1) hypothesis (e.g., “Ca²⁺ hydration shell modulates enzyme-mimetic activity”), (2) synthetic protocols (ligand selection, pH control), (3) characterization plan (XRD, NMR, kinetics), and (4) expected outcomes (e.g., structure-activity relationships). Reference analogous systems (e.g., Mg²⁺ or Zn²⁺ aqua ions) for comparative analysis .
Q. How should conflicting spectral data (e.g., FT-IR peaks for Ca–OH₂ vs. bulk water) be interpreted in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
